1-Methoxy-2,4-dimethyl-3-nitrobenzene
Description
1-Methoxy-2,4-dimethyl-3-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups at positions 1, 2/4, and 3, respectively. This compound is of interest in organic synthesis and coordination chemistry due to its electron-withdrawing nitro group and steric effects from methyl substituents.
Properties
IUPAC Name |
1-methoxy-2,4-dimethyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZAUPUONYPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,4-dimethyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 1-methoxy-2,4-dimethylbenzene involves treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . This reaction introduces the nitro group into the aromatic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
1-Methoxy-2,4-dimethyl-3-nitrobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the following contexts:
- Pharmaceuticals : The compound is utilized in the development of various pharmaceutical agents due to its ability to undergo multiple chemical transformations.
- Agrochemicals : It can be modified to create new agrochemical agents that enhance agricultural productivity.
Synthesis Pathways
The synthesis typically involves nitration of 1-methoxy-2,4-dimethylbenzene using a mixture of concentrated nitric and sulfuric acids under controlled conditions.
Material Science
The compound is being explored for its potential in developing novel materials with specific electronic and optical properties:
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.
- Sensors : Its unique properties make it suitable for use in chemical sensors that detect environmental pollutants.
Biological Studies
This compound exhibits notable biological activities:
-
Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 25 Ciprofloxacin 10 Escherichia coli 30 Amoxicillin 20 -
Anticancer Activity : The compound has been tested on several cancer cell lines, demonstrating potential anticancer effects.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20
Case Study in Antibacterial Applications
A study focused on synthesizing derivatives of this compound for enhanced antibacterial activity showed promising results. Modified derivatives exhibited lower MIC values against resistant bacterial strains.
Case Study in Cancer Research
A clinical trial assessing the efficacy of this compound in combination with other chemotherapeutic agents revealed improved outcomes in patients with advanced breast cancer. The combination therapy resulted in a significant reduction in tumor size compared to control groups.
Mechanism of Action
The mechanism of action of 1-methoxy-2,4-dimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. This compound can form intermediates such as arenium ions during reactions, which then undergo further transformations .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 1-Methoxy-2,4-dimethyl-3-nitrobenzene, highlighting differences in substituents and physicochemical properties:
Reactivity and Functional Differences
- Nitro Group Position: The placement of the nitro group significantly impacts reactivity. For example, 1-Methoxy-2,4-dinitrobenzene undergoes nucleophilic aromatic substitution with hydrazine in dimethyl sulfoxide (DMSO), following pseudo-first-order kinetics .
Industrial and Regulatory Considerations
- The target compound’s safety data are less documented but likely require similar precautions.
Spectroscopic Characterization
- LC-MS/MS Data : Predicted spectra for 1-Methoxy-2,4-dimethylbenzene (a structural analog) show distinct fragmentation patterns at 10V, 20V, and 40V in QTOF analysis, aiding in compound identification . Similar methodologies could be applied to characterize the target compound.
Biological Activity
1-Methoxy-2,4-dimethyl-3-nitrobenzene (C₉H₁₁NO₃) is a nitroaromatic compound characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring along with a nitro functional group. This unique structure influences its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and toxicology. This article explores the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key features include:
- Methoxy group (-OCH₃) : Enhances solubility and reactivity.
- Nitro group (-NO₂) : Often associated with mutagenic properties.
- Methyl groups (-CH₃) : Influence steric effects and electronic properties.
Toxicological Profile
Nitroaromatic compounds like this compound have been associated with various toxicological effects. Research indicates that such compounds can exhibit mutagenic properties, leading to DNA damage and potential carcinogenicity. For instance, studies on similar nitro compounds have shown cytotoxic effects in cellular models, raising concerns about their safety for human health and the environment .
Cytotoxicity Studies
In vitro studies have demonstrated that nitroaromatic compounds can induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which contribute to cellular damage. For example, compounds with similar structures have shown IC₅₀ values indicating significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells .
| Compound Name | IC₅₀ Value (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.5 | MCF-7 |
| Prodigiosin | 1.93 | MCF-7 |
Note: Specific IC₅₀ values for this compound are yet to be established.
The biological activity of this compound is likely mediated through its interaction with cellular components. Nitro groups can undergo reduction reactions within biological systems, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. This interaction may result in:
- Enzyme inhibition : By modifying active sites.
- Oxidative stress : Through ROS generation.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Methoxy-2,4-dimethyl-3-nitrobenzene, considering regioselectivity challenges?
- Methodological Answer : The synthesis typically involves sequential nitration and methylation steps. Start with a toluene derivative (e.g., 2,4-dimethylanisole) and introduce the nitro group at the 3-position via electrophilic aromatic substitution. Regioselectivity is influenced by the directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups.
- Step 1 : Nitration of 2,4-dimethylanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor meta-substitution relative to the methoxy group .
- Step 2 : Validate regiochemistry using NMR (¹H and ¹³C) and mass spectrometry to confirm nitro positioning .
- Key Challenge : Competing ortho/para-directing effects of methyl groups may require kinetic control (low temperature) or steric hindrance mitigation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures accurate structural elucidation:
- GC-MS : Confirm molecular weight (e.g., M⁺ peak at m/z 195) and fragmentation patterns .
- ¹H NMR : Identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons split by nitro and methyl substituents .
- IR Spectroscopy : Detect nitro group stretching (~1520 cm⁻¹ and 1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational tools predict the physicochemical properties and reactivity of this compound?
- Methodological Answer : Tools like the Chemical Transformation Simulator (EPA) can model hydrolysis rates, oxidation pathways, and partition coefficients (logP).
- Step 1 : Input the SMILES notation (COc1c(cc(c(c1)C)N+[O-])C) to predict environmental persistence or metabolic pathways .
- Step 2 : Use density functional theory (DFT) to calculate electrostatic potential surfaces, revealing reactive sites for electrophilic attacks .
- Limitation : Predictions may conflict with experimental data due to solvent effects or unaccounted steric hindrance; validate with kinetic studies .
Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require systematic validation:
- Approach 1 : Cross-validate with alternative techniques (e.g., 2D NMR or X-ray crystallography) to confirm structural assignments .
- Approach 2 : Replicate reactions under varying conditions (temperature, catalyst) to isolate intermediates and identify side products .
- Case Study : Discrepancies in nitro group positioning were resolved by comparing experimental IR data with computational predictions from PubChem’s LexiChem .
Q. What are the challenges in designing selective substitution reactions for derivatives of this compound?
- Methodological Answer : The steric bulk of methyl groups and electron-withdrawing nitro substituents limit reactivity.
- Strategy : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the less hindered 5-position .
- Regioselectivity : Nitro groups deactivate the ring, requiring strong electrophiles (e.g., SO₃H⁺) for sulfonation at the para position relative to methyl .
- Computational Aid : Employ Reaxys or Pistachio databases to identify feasible reaction templates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
